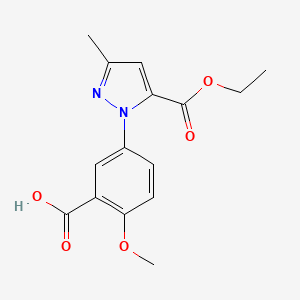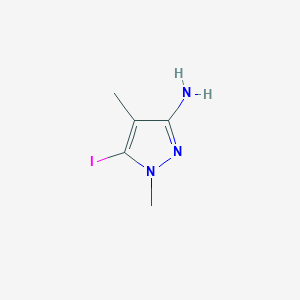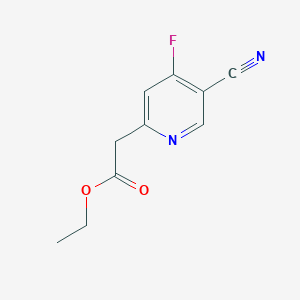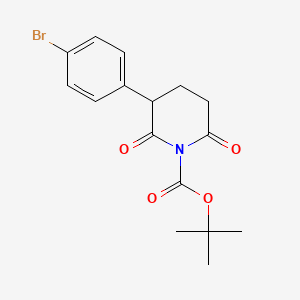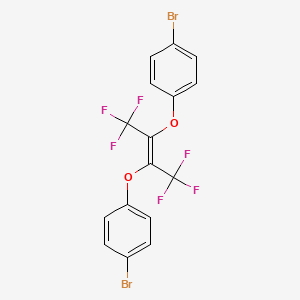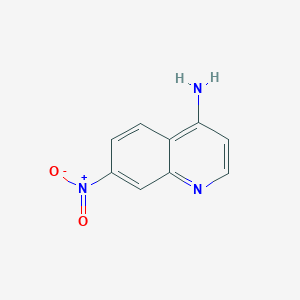![molecular formula C5H10N2O2S2 B12851903 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide is an organic compound with the molecular formula C5H10N2O2S2 and a molecular weight of 194.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide typically involves the following steps :
Starting Material: The synthesis begins with the use of acetylglycine as the starting material.
Nucleophilic Substitution:
Reaction with Aminoethanol: The resulting thiol compound is then reacted with aminoethanol in the presence of a base to form this compound.
Análisis De Reacciones Químicas
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It undergoes substitution reactions with halides and other electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halides for substitution reactions. The major products formed from these reactions include disulfides, thiols, and substituted derivatives.
Aplicaciones Científicas De Investigación
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in chemical synthesis and coordination chemistry research.
Biology: This compound is utilized in the detection of metal ions and in various biochemical assays.
Industry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide involves its interaction with molecular targets and pathways . The compound can form complexes with metal ions, which can then participate in various biochemical processes. The thiol groups in the compound play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide can be compared with similar compounds such as :
[(2-Amino-2-oxoethyl)thio]acetic acid: This compound has a similar structure but differs in its functional groups.
2-[(Carbamoylmethyl)sulfanyl]acetic Acid: Another similar compound with different substituents.
Acetic acid, 2-[(2-amino-2-oxoethyl)thio]-: This compound shares a similar backbone but has variations in its side chains.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H10N2O2S2 |
|---|---|
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
2-[(2-amino-2-oxoethyl)sulfanylmethylsulfanyl]acetamide |
InChI |
InChI=1S/C5H10N2O2S2/c6-4(8)1-10-3-11-2-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) |
Clave InChI |
LDADWOJCIDOBAH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)N)SCSCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



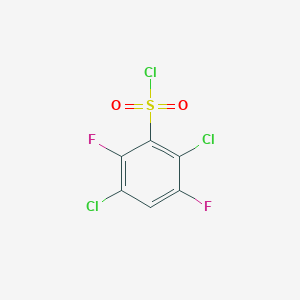
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)

